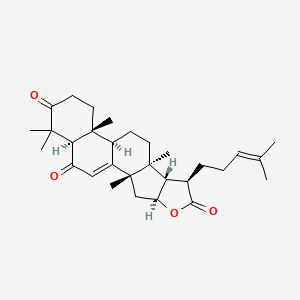

Sendanolactone

Description

Properties

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22,24-25H,8,10-14,16H2,1-7H3/t18-,19+,22+,24-,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPDGDWBWUZEAM-LPYLZKPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Diuretic Era: A Technical History of Spirolactone Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of spirolactone compounds from their initial synthesis to their established role in modern medicine is a compelling narrative of scientific inquiry, serendipity, and persistent innovation. This in-depth technical guide explores the discovery and history of these remarkable compounds, with a focus on the foundational experiments, key molecular interactions, and the evolution of their therapeutic applications.

The Genesis of an Idea: The Search for an Aldosterone Antagonist

The story of spirolactones is intrinsically linked to the discovery of aldosterone in 1953 by Sylvia Simpson and James Tait.[1] This previously unidentified adrenal steroid was found to be a potent mineralocorticoid, playing a crucial role in the regulation of electrolyte and water balance through its action on the kidneys.[1] Specifically, aldosterone promotes the reabsorption of sodium and the excretion of potassium in the distal tubules, leading to water retention and an increase in blood pressure.

This discovery sparked immediate interest in finding a compound that could counteract the effects of aldosterone, particularly for conditions characterized by excessive fluid retention (edema), such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome. The prevailing hypothesis was that an aldosterone antagonist could offer a novel therapeutic approach by promoting the excretion of sodium and water while conserving potassium.

The Breakthrough: Kagawa's Seminal Experiments and the Birth of Spironolactone

In the mid-1950s, a team of researchers at G.D. Searle & Company, led by Dr. Charles M. Kagawa, embarked on a systematic investigation of synthetic steroids for anti-mineralocorticoid activity. Their work culminated in a landmark 1957 publication in the journal Science, which laid the foundation for the entire class of spirolactone compounds.

Key Experiment: The Adrenalectomized Rat Model

The pivotal experiments conducted by Kagawa and his colleagues utilized an adrenalectomized rat model, a crucial tool for studying the effects of exogenous mineralocorticoids without the confounding influence of endogenous adrenal hormones.

Experimental Protocol: Kagawa's Bioassay for Aldosterone Antagonism (1957)

-

Animal Model: Male Sprague-Dawley rats, adrenalectomized to remove endogenous sources of mineralocorticoids.

-

Acclimatization: Post-surgery, the rats were maintained on a sodium-rich diet and saline drinking water to ensure survival and electrolyte balance.

-

Experimental Procedure:

-

The rats were fasted and hydrated with a saline solution.

-

A potent mineralocorticoid, either desoxycorticosterone acetate (DOCA) or aldosterone, was administered subcutaneously to mimic a state of hyperaldosteronism. This resulted in a marked decrease in the urinary sodium to potassium (Na+/K+) ratio, indicative of sodium retention and potassium excretion.

-

The test compounds, various spirolactone derivatives, were then administered orally or subcutaneously.

-

Urine was collected over a specified period, and the concentrations of sodium and potassium were measured using flame photometry.

-

The primary endpoint was the reversal of the mineralocorticoid-induced depression of the urinary Na+/K+ ratio. An effective antagonist would increase this ratio, signifying increased sodium excretion and decreased potassium excretion.

-

Quantitative Results: The Emergence of a Lead Compound

Kagawa's experiments demonstrated that a new class of 17-spirolactone steroids could effectively block the sodium-retaining and potassium-excreting effects of mineralocorticoids. One compound, in particular, stood out for its oral activity and potent antagonism: SC-9420, which would later be named spironolactone .

| Treatment Group | Urinary Na+/K+ Ratio (Representative Data) | Interpretation |

| Control (Adrenalectomized Rats) | High | Baseline state without mineralocorticoid influence. |

| DOCA/Aldosterone Treated | Low | Significant sodium retention and potassium excretion. |

| DOCA/Aldosterone + Spironolactone | Increased towards Control levels | Effective antagonism of mineralocorticoid action. |

This foundational work provided the first concrete evidence of a compound that could competitively inhibit the action of aldosterone at its receptor, heralding a new era in the treatment of fluid and electrolyte disorders.

From Bench to Bedside: The Chemical Synthesis and Clinical Development of Spironolactone

Following the promising results from Kagawa's bioassays, the focus shifted to the chemical synthesis and clinical development of spironolactone.

The First Synthesis: Cella and Tweit's Contribution

The original synthesis of spironolactone was achieved by John A. Cella and Robert C. Tweit at G.D. Searle & Company and published in 1959. Their work provided a viable pathway for the production of this novel therapeutic agent.

Experimental Protocol: Synthesis of Spironolactone (Adapted from Cella and Tweit, 1959)

The synthesis of spironolactone is a multi-step process starting from a steroid precursor. While the detailed, step-by-step industrial synthesis is proprietary, the key transformations reported in the scientific literature involve:

-

Introduction of the Spirolactone Ring: A key step involves the formation of the γ-lactone ring at the C-17 position of the steroid nucleus. This is typically achieved through a series of reactions involving the addition of a propargyl alcohol equivalent, followed by carboxylation and subsequent lactonization.

-

Introduction of the 7α-thioacetyl Group: To enhance oral bioavailability and potency, a thioacetyl group is introduced at the 7α position. This is a crucial modification that distinguishes spironolactone from earlier, less effective spirolactone derivatives.

Clinical Trials and Therapeutic Applications

Spironolactone was first marketed in 1959 under the brand name Aldactone.[2] Initial clinical applications focused on its diuretic properties in edematous states. Over the decades, its therapeutic uses have expanded significantly, driven by a deeper understanding of the role of the mineralocorticoid receptor in various physiological and pathological processes.

Unraveling the Mechanism: The Aldosterone Signaling Pathway and Spironolactone's Mode of Action

The therapeutic effects of spironolactone are a direct consequence of its interaction with the mineralocorticoid receptor (MR).

The Aldosterone Signaling Pathway

Aldosterone exerts its effects through a well-defined signaling pathway:

As depicted in the diagram, aldosterone diffuses into the cell and binds to the mineralocorticoid receptor in the cytoplasm, which is normally complexed with heat shock proteins. This binding event causes a conformational change in the MR, leading to its dissociation from the heat shock proteins and translocation into the nucleus. In the nucleus, the MR-aldosterone complex binds to hormone response elements on the DNA, initiating the transcription of specific genes. The resulting messenger RNA (mRNA) is then translated into proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump, which ultimately lead to increased sodium reabsorption and potassium excretion.

Spironolactone: A Competitive Antagonist

Spironolactone's mechanism of action is elegant in its simplicity: it acts as a competitive antagonist at the mineralocorticoid receptor. By binding to the same site as aldosterone, spironolactone prevents the receptor from adopting its active conformation, thereby blocking the entire downstream signaling cascade. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention, the hallmark effects of this class of drugs.

Evolution and Future Directions: Beyond Diuresis

The understanding of spirolactones has evolved significantly since their initial discovery. While their diuretic effects remain important, research has uncovered the broader implications of mineralocorticoid receptor antagonism. It is now recognized that aldosterone can contribute to inflammation, fibrosis, and endothelial dysfunction in various tissues, including the heart, blood vessels, and kidneys.

This expanded understanding has led to the use of spironolactone and other mineralocorticoid receptor antagonists (MRAs) in the treatment of heart failure with reduced ejection fraction, where they have been shown to improve survival, and in the management of resistant hypertension.

The success of spironolactone spurred the development of more selective MRAs, such as eplerenone, which has a lower affinity for androgen and progesterone receptors, thereby reducing the incidence of side effects like gynecomastia. More recently, non-steroidal MRAs like finerenone have emerged, offering a different pharmacological profile and potentially a better balance of efficacy and safety.

The discovery and development of spirolactone compounds represent a triumph of rational drug design and a testament to the importance of understanding fundamental physiological processes. From the initial quest for an aldosterone antagonist to the current appreciation of the multifaceted roles of the mineralocorticoid receptor, the story of spirolactones continues to unfold, with ongoing research promising to further refine their therapeutic applications and improve patient outcomes.

Experimental Workflow: From Concept to Clinic

The journey of spirolactone discovery and development can be visualized as a structured workflow, from initial hypothesis to clinical application.

References

Spironolactone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a synthetic 17-lactone steroid that functions as a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] It is widely utilized in the treatment of conditions such as heart failure, hypertension, and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to spironolactone for professionals in research and drug development.

Chemical Structure and Properties

Spironolactone, with the IUPAC name S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate, is a well-characterized molecule. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Spironolactone

| Identifier | Value |

| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

| CAS Number | 52-01-7 |

| Molecular Formula | C₂₄H₃₂O₄S |

| Molecular Weight | 416.57 g/mol |

Table 2: Physicochemical Properties of Spironolactone

| Property | Value |

| Melting Point | 198-209 °C (with decomposition) |

| Boiling Point | 597 °C at 760 mmHg |

| pKa | -4.9 (strong acid), 18.0 (weak acid) |

| LogP | 2.78 |

| Water Solubility | 22 mg/L at 20°C |

| Solubility in Organic Solvents | |

| Chloroform | Freely soluble |

| Ethanol | Soluble |

| Methanol | Slightly soluble |

| Ethyl Acetate | Soluble |

| Benzene | Very soluble |

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of spironolactone exhibits characteristic peaks corresponding to its functional groups. Key assignments include:

-

~1770 cm⁻¹: γ-lactone C=O stretch

-

~1690 cm⁻¹: Thioacetyl C=O stretch

-

~1670 cm⁻¹: Ring C=O stretch

-

~1615 cm⁻¹: C=C stretch[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of spironolactone. The chemical shifts for all atoms have been assigned through 1D and 2D NMR experiments.[5][6]

Mass Spectrometry (MS)

Mass spectrometry of spironolactone can be challenging due to in-source fragmentation.[7][8] Derivatization techniques, such as with Girard's reagent P, can improve signal intensity and reduce fragmentation.[7][8] Common fragment ions observed include m/z 341 and 107.[9]

Mechanism of Action and Signaling Pathway

Spironolactone exerts its effects primarily by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, plays a crucial role in regulating blood pressure and electrolyte balance.

The binding of aldosterone to the MR in epithelial cells, particularly in the distal nephron of the kidney, triggers a signaling cascade. This involves the translocation of the aldosterone-MR complex to the nucleus, where it binds to hormone-response elements on target genes.[10] This genomic pathway leads to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, resulting in sodium and water reabsorption and potassium excretion.[11]

Spironolactone, by blocking the MR, prevents these downstream effects, leading to diuresis and potassium retention. In addition to this classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects through membrane-associated MR and other receptors, involving second messengers like calcium and protein kinases.[10]

Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.

Experimental Protocols

Melting Point Determination

The melting point of spironolactone can be determined using a standard capillary melting point apparatus. The sample is introduced into a capillary tube, which is then heated in a calibrated apparatus. The temperature at which the substance melts is recorded. A typical procedure involves inserting the capillary tube into a bath at approximately 125°C and heating at a rate of about 10°C per minute. Near the expected melting range, the heating rate is reduced to about 3°C per minute for accurate determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[12][13][14][15][16]

-

Preparation: An excess amount of spironolactone is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of spironolactone in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[17][18][19][20][21]

-

Sample Preparation: A known concentration of spironolactone is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds. The ionic strength is typically maintained with a salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: The pKa value is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acidic and basic forms of the analyte are equal.

Experimental and Drug Development Workflow

The characterization and preclinical development of a drug candidate like spironolactone follows a structured workflow to ensure safety and efficacy before clinical trials.

Caption: A typical workflow for preclinical drug development.

This workflow begins with the identification of a promising compound and proceeds through rigorous characterization and testing.[22][23][24][25][26]

-

Drug Discovery and Candidate Selection: Initial screening and identification of lead compounds with desired biological activity.

-

Physicochemical Characterization: Detailed analysis of the compound's chemical and physical properties as outlined in this guide.

-

In Vitro Studies: Evaluation of the drug's mechanism of action, efficacy, and potential toxicity in cell-based assays.

-

In Vivo Studies: Assessment of the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in animal models.[23]

-

Formulation Development: Creation of a stable and effective dosage form for administration.

-

Toxicology and Safety Pharmacology: Comprehensive testing to identify potential adverse effects and establish a safe dosage range.

-

Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities for approval to begin human clinical trials.

-

Clinical Trials: Evaluation of the drug's safety and efficacy in human subjects.

References

- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eshonline.org [eshonline.org]

- 3. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 23. admescope.com [admescope.com]

- 24. ppd.com [ppd.com]

- 25. Preclinical development - Wikipedia [en.wikipedia.org]

- 26. profil.com [profil.com]

An In-depth Technical Guide to the Biological Activity of Novel Spirolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of novel spirolactone derivatives, focusing on their diverse biological activities and potential as therapeutic agents. The spirolactone scaffold, a key structural motif in numerous natural and synthetic compounds, has garnered significant interest in medicinal chemistry due to its wide array of pharmacological properties.[1][2] This document delves into the anticancer, anti-inflammatory, and mineralocorticoid receptor antagonist activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity of Novel Spirolactone Derivatives

Recent research has highlighted the potent anticancer activity of various novel spirolactone derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often exhibiting greater potency than existing chemotherapeutic agents. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways.

Quantitative Data: Cytotoxicity of Novel Spirolactone Derivatives

The following tables summarize the in vitro anticancer activity of several novel spirolactone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Table 1: Cytotoxicity of Spirolactone-type and Enmein-type Derivatives Derived from Oridonin

| Compound | K562 (leukemia) IC50 (μM) | A549 (lung) IC50 (μM) | HCT116 (colon) IC50 (μM) | PC-3 (prostate) IC50 (μM) |

| Oridonin (parent compound) | 2.85 | >40 | 18.67 | 25.43 |

| Novel Derivative 1 | 0.40 | 2.34 | 1.56 | 3.21 |

| Novel Derivative 2 | 0.52 | 3.11 | 2.01 | 4.12 |

| Novel Derivative 3 | 0.67 | 4.56 | 2.89 | 5.03 |

Data synthesized from a study on novel spirolactone-type and enmein-type derivatives.[1]

Table 2: Cytotoxicity of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System

| Compound | MCF-7 (breast) IC50 (μM) | SW620 (colon) IC50 (μM) |

| Doxorubicin (standard) | 0.04 | 0.03 |

| Compound 15 | <0.01 | <0.01 |

| Compound 16 | 0.02 | 0.01 |

| Compound 17 | 0.03 | 0.02 |

These derivatives demonstrated cytotoxic potency comparable to or greater than doxorubicin.[3]

Table 3: Cytotoxicity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives

| Compound | HEPG-2 (liver) IC50 (μM) | SGC-7901 (gastric) IC50 (μM) | LS174T (colon) IC50 (μM) |

| Compound 3a | 8.51 | 29.65 | 25.43 |

| Compound 3h | 15.23 | 24.87 | 22.11 |

| Compound 3l | 28.91 | 22.64 | 35.76 |

These compounds showed promising anticancer activity against the tested cell lines.[4]

Experimental Protocols: Anticancer Activity Assays

This protocol is used to assess the cytotoxic effects of novel spirolactone derivatives on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., K562, A549, HCT116, PC-3, MCF-7, SW620, HEPG-2, SGC-7901, LS174T) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The novel spirolactone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours. A control group is treated with DMSO-containing medium at the same concentration as the highest compound concentration.

-

MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol is used to determine the effect of novel spirolactone derivatives on the cell cycle distribution of cancer cells.

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the spirolactone derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint. For instance, some novel spirolactone derivatives arrest K562 cells at the G2/M phase.[1]

Signaling Pathways and Mechanisms of Action in Cancer

Novel spirolactone derivatives exert their anticancer effects through various mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, often accompanied by cell cycle arrest.

One study on novel spirolactone-type derivatives found that the most potent compound arrested K562 cells at the G2/M phase by inhibiting the expression of cdc-2, cdc-25c, and cyclin B1.[1] Furthermore, this compound induced apoptosis by increasing the production of reactive oxygen species (ROS) and depolarizing the mitochondrial membrane potential.[1]

References

- 1. Spirolactone-type and enmein-type derivatives as potential anti-cancer agents derived from oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Spirolactone Natural Products

For Researchers, Scientists, and Drug Development Professionals

Spirolactone natural products represent a class of structurally diverse and biologically significant molecules. Their unique spirocyclic core, featuring a lactone ring fused at a single carbon atom, presents both a formidable synthetic challenge and a privileged scaffold for medicinal chemistry. This guide provides an in-depth analysis of the synthetic strategies employed to construct these complex architectures, focusing on detailed experimental protocols, quantitative data, and logical workflows for the total synthesis of representative members from different subclasses.

Introduction to Spirolactone Natural Products

Spirolactones are characterized by a spirocyclic junction where a lactone ring is attached to another carbocyclic or heterocyclic ring system. This structural motif is found in a wide array of natural products with potent biological activities, including cardiotonic, anti-cancer, and anti-inflammatory properties. The synthesis of these molecules is a key area of research, driving the development of novel synthetic methodologies and providing access to analogues for structure-activity relationship (SAR) studies.

This guide will explore the total synthesis of three distinct spirolactone natural products:

-

Spironolactone: A synthetic steroidal spirolactone widely used as a potassium-sparing diuretic and aldosterone antagonist.

-

(-)-Citrinadin A: A complex pentacyclic spiro-oxindole alkaloid with potential biological activities.

-

A Hypothetical Polyketide Spirolactone: To illustrate the synthesis of non-steroidal spirolactones, a representative synthetic sequence will be detailed.

Synthesis of Spironolactone

Spironolactone is a cornerstone in the treatment of hypertension and heart failure. Its synthesis has been a subject of extensive research, with various routes developed from readily available steroidal precursors. A common and industrially relevant approach starts from dehydroepiandrosterone (DHEA).

Overall Synthetic Strategy

The synthesis of spironolactone from DHEA can be conceptually divided into two main stages: the construction of the key intermediate, canrenone, followed by the introduction of the 7α-thioacetyl group.

Caption: Synthetic workflow for Spironolactone from DHEA.

Key Experimental Protocols

Step 1: Ethynylation of Dehydroepiandrosterone (DHEA)

This reaction introduces a two-carbon unit at the C17 position, which will ultimately form part of the lactone ring.

-

Protocol: To a solution of DHEA in an appropriate solvent such as tetrahydrofuran (THF), potassium tert-butoxide is added at a low temperature (e.g., 0 °C). Acetylene gas is then bubbled through the mixture. The reaction is quenched with water, and the product, 17α-ethynyl-androst-5-ene-3β,17β-diol, is extracted and purified.

Step 2: Carboxylation and Lactonization to form the γ-Lactone

The terminal alkyne is converted to a carboxylic acid, which then undergoes cyclization to form the spirolactone.

-

Protocol: The product from the previous step is treated with a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of carbon dioxide (dry ice). The resulting carboxylic acid is then subjected to hydrogenation over a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) to selectively reduce the triple bond to a double bond. Subsequent treatment with acid catalyzes the intramolecular Michael addition to form the γ-lactone ring.

Step 3: Oppenauer Oxidation and Dehydrogenation to Canrenone

The 3β-hydroxyl group is oxidized to a ketone, and a double bond is introduced in the A-ring to yield the conjugated dienone system of canrenone.

-

Protocol: The spirolactone intermediate is dissolved in a suitable solvent like toluene containing a ketone such as cyclohexanone. Aluminum isopropoxide is added, and the mixture is heated to reflux. This effects the Oppenauer oxidation of the 3β-hydroxyl group to the 3-keto group with concomitant migration of the double bond from Δ⁵ to Δ⁴. To introduce the second double bond at C6, a dehydrogenating agent like chloranil is used.

Step 4: Synthesis of Spironolactone from Canrenone

The final step involves the 1,6-conjugate addition of thioacetic acid to the dienone system of canrenone.

-

Protocol: Canrenone is dissolved in a solvent such as methanol. Thioacetic acid is added, and the reaction is stirred at a moderately elevated temperature (e.g., 40-65 °C). The reaction mixture is then cooled, and the product, spironolactone, is isolated by crystallization.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 & 2 | 3β,17β-Dihydroxy-17α-pregn-5-en-21-oic acid γ-lactone | DHEA | 1. K-t-BuO, Acetylene2. EtMgBr, CO₂3. H₂, Lindlar cat.4. H⁺ | ~70-80% |

| 3 | Canrenone | 3β,17β-Dihydroxy-17α-pregn-5-en-21-oic acid γ-lactone | Al(OiPr)₃, Cyclohexanone, Chloranil | ~85-95% |

| 4 | Spironolactone | Canrenone | Thioacetic Acid | ~75-85% |

Synthesis of (-)-Citrinadin A

(-)-Citrinadin A is a structurally complex spiro-oxindole alkaloid isolated from Penicillium citrinum. Its pentacyclic core, featuring multiple stereocenters, makes it a challenging target for total synthesis. The synthesis developed by the Martin group provides an elegant solution to these challenges.

Overall Synthetic Strategy

The synthesis of (-)-Citrinadin A hinges on a highly diastereoselective vinylogous Mannich reaction to establish the initial stereocenter, followed by a series of substrate-controlled transformations to construct the intricate pentacyclic framework.

Caption: Synthetic workflow for (-)-Citrinadin A.

Key Experimental Protocols

Step 1: Asymmetric Vinylogous Mannich Reaction

This key step establishes the absolute stereochemistry of the molecule.

-

Protocol: A dienolate is generated from a suitable precursor (prepared in several steps from 2,2-dimethylcyclohexane-1,3-dione) using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). This dienolate is then added to a chiral acyl pyridinium salt. The reaction is quenched, and the resulting vinylogous Mannich adduct is isolated with high diastereoselectivity.

Step 2: Construction of the Tetracyclic Core

A series of cyclization reactions are employed to build the core ring system.

-

Protocol: The Mannich adduct undergoes a sequence of reactions, often involving protection/deprotection steps and functional group manipulations, to set the stage for cyclization. A key transformation might involve an intramolecular Heck reaction or a similar C-C bond-forming reaction to close one of the rings.

Step 3: Oxidative Rearrangement to Form the Spiro-oxindole

This crucial step involves the transformation of an indole precursor into the characteristic spiro-oxindole moiety.

-

Protocol: The tetracyclic intermediate, containing an indole nucleus, is treated with an oxidizing agent such as tert-butyl hypochlorite (t-BuOCl). This induces an oxidative rearrangement, where the indole ring is cleaved and re-formed to generate the spiro-oxindole core.

Step 4: Completion of the Synthesis

Final functional group manipulations and deprotection steps afford the natural product.

-

Protocol: The remaining steps typically involve the introduction or modification of peripheral functional groups and the removal of any protecting groups to yield (-)-Citrinadin A.

Quantitative Data

| Step | Key Transformation | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Asymmetric Vinylogous Mannich Reaction | ~70-80% | >95:5 | >98% |

| 2 | Tetracycle Formation | Variable | High | - |

| 3 | Oxidative Rearrangement | ~60-70% | High | - |

Biological Activity and Signaling Pathways

Spironolactone: Mineralocorticoid Receptor Antagonism

Spironolactone exerts its diuretic and anti-hypertensive effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).

Caption: Mechanism of action of Spironolactone.

In the epithelial cells of the distal tubules and collecting ducts of the kidney, aldosterone binds to the MR. This complex then translocates to the nucleus and activates the transcription of genes encoding for the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). The increased synthesis of these channels leads to enhanced sodium reabsorption and potassium secretion. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade. The result is a decrease in sodium and water retention and an increase in potassium retention.

Conclusion

The synthesis of spirolactone natural products is a vibrant and challenging field of organic chemistry. The examples of spironolactone and (-)-citrinadin A highlight the diverse strategies required to construct these intricate molecules. From the classic transformations of steroid chemistry to the modern, highly stereoselective reactions used for complex alkaloid synthesis, the pursuit of these targets continues to push the boundaries of synthetic innovation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel spirolactone-based therapeutic agents.

Spironolactone: A Comparative Analysis of In Vitro and In Vivo Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic, has a well-established clinical profile in treating conditions such as heart failure and hypertension.[1][2][3] Its therapeutic efficacy stems from a complex interplay of molecular interactions and physiological responses, which have been elucidated through extensive in vitro and in vivo investigations. This technical guide provides a comprehensive overview of the multifaceted actions of spironolactone, presenting a comparative analysis of its effects at the cellular and whole-organism levels.

Core Mechanism of Action: Receptor Antagonism

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), preventing aldosterone from binding and eliciting its downstream effects.[4][5][6][7] This blockade of the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule leads to increased sodium and water excretion and potassium retention.[4][5] Beyond its effects on the MR, spironolactone and its active metabolites also exhibit antiandrogenic properties by acting as antagonists at the androgen receptor (AR).[1][8][9] This dual antagonism is central to both its therapeutic applications and its side-effect profile.

Quantitative Analysis of Receptor Binding and Cellular Effects

The following tables summarize the quantitative data on spironolactone's binding affinities for various nuclear receptors and its functional effects observed in in vitro assays.

Table 1: In Vitro Receptor Binding Affinities of Spironolactone

| Receptor | Parameter | Value | Species | Reference |

| Mineralocorticoid Receptor (MR) | Ki | 2.32 nM | Human | [8] |

| IC50 | 2.4 - 60 nM | Human | [8] | |

| Androgen Receptor (AR) | Ki | 39.4 - 120 nM | Human | [8] |

| IC50 | 13 - 670 nM | Human | [8] | |

| RBA vs. DHT | 2.7 - 67% | Rat | [8] | |

| Glucocorticoid Receptor (GR) | Ki | 32.6 - 1,400 nM | Human | [8] |

| Progesterone Receptor (PR) | Ki | 400 - 650 nM | Human | [8] |

| Estrogen Receptor (ER) | Ki | >1,100 - 5,700 nM | Human | [8] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity; DHT: Dihydrotestosterone.

Table 2: Summary of Key In Vitro Effects of Spironolactone

| Effect | Model System | Key Findings | Reference |

| Inhibition of Aldosterone Synthesis | Animal adrenal subcellular fractions | Inhibition of corticosterone 18-hydroxylation and 18-hydroxycorticosterone oxidation. | [10] |

| Anti-inflammatory Effects | --- | Spironolactone exhibits anti-inflammatory properties. | [5] |

| Inhibition of Angiogenesis | bFGF- and VEGF-stimulated capillary endothelial cells | Inhibited cell proliferation and chemotaxis. | [11] |

| Cytotoxicity | AMN-3 and Hep-2 cancer cell lines | Dose- and time-dependent cytotoxic activity. | [12] |

| Antischistosomal Activity | Schistosoma mansoni adult worms | Altered motor activity and morphology, leading to parasite death at <10 µM. | [13][14][15] |

In Vivo Efficacy: From Animal Models to Clinical Trials

In vivo studies, ranging from preclinical animal models to large-scale clinical trials, have substantiated the therapeutic relevance of spironolactone's in vitro activities.

Table 3: Summary of Key In Vivo Effects of Spironolactone in Animal Models

| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |

| Spontaneously Hypertensive Rats | Heart Failure | 20 mg/kg/day for 6 months | Attenuated cardiac hypertrophy and fibrosis; improved myocardial function. | [16] |

| Rats with Myocardial Infarction | Heart Failure | 1 month of treatment | Reduced atrial fibrosis. | [17] |

| Rats with Aortocaval Fistula | Heart Failure | 15 mg/kg/day for 14-28 days | Decreased cardiac mass and collagen content. | [18] |

| Murine Model of Schistosomiasis | Schistosomiasis | Single dose (400 mg/kg) or 5 days (100 mg/kg/day) | Significant reduction in worm burden and egg production. | [13][14][15] |

| Castrated Male Rats | Androgenesis | --- | Antagonized the effects of exogenous testosterone. | [8] |

Table 4: Summary of Key Clinical Trial Outcomes for Spironolactone

| Clinical Trial/Study | Condition | Treatment Regimen | Key Findings | Reference |

| RALES | Heart Failure (NYHA Class III-IV) | Mean dose of 26 mg/day | 30% reduction in risk of death; 30% reduction in hospitalization for cardiac causes. | [2] |

| ASCOT-BPLA | Resistant Hypertension | Median dose of 25 mg/day | Mean blood pressure reduction of 21.9/9.5 mm Hg. | [19][20] |

| Meta-analysis of 12 trials | Resistant Hypertension | --- | Significant reduction in office and 24-hour ambulatory blood pressure compared to placebo. | [21] |

| SAFA trial | Acne Vulgaris (women) | 50-100 mg/day | Significant improvement in acne at 24 weeks compared to placebo. | [22] |

Signaling Pathways and Molecular Mechanisms

Spironolactone's effects are mediated through the modulation of various signaling pathways. Its primary action involves the direct blockade of nuclear receptors, leading to changes in gene transcription. However, evidence also points to non-genomic effects.

Figure 1: Simplified signaling pathway of Spironolactone's genomic and non-genomic actions.

In cardiomyocytes, spironolactone has been shown to induce non-genomic effects, leading to an increase in intracellular calcium, cGMP, and cAMP, as well as activation of ERK1/2, which are considered cardioprotective pathways.[23] Furthermore, in aldosterone/salt-induced hypertensive rats, spironolactone has been found to inhibit cardiovascular remodeling by modulating the ACE/EGFR/ERK, NAD(P)H oxidase/LOX-1, and Rho-kinase pathways.[24]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

In Vitro Androgen Receptor Binding Assay

-

Preparation: Cytosol from the ventral prostate of rats is prepared as the source of the androgen receptor.[8][25]

-

Incubation: The cytosol is incubated with a radiolabeled androgen, such as [3H]5α-dihydrotestosterone ([3H]DHT), in the presence of varying concentrations of spironolactone.[25]

-

Separation and Quantification: Bound and unbound radioligand are separated, often using dextran-coated charcoal. The amount of bound radioactivity is then quantified to determine the inhibitory concentration (IC50) of spironolactone.[25]

Figure 2: Workflow for an in vitro androgen receptor binding assay.

In Vivo Model of Heart Failure in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Thirteen-month-old male spontaneously hypertensive rats (SHR) are used as a model for long-term pressure overload-induced cardiac remodeling and heart failure. Normotensive Wistar-Kyoto (WKY) rats serve as controls.[16]

-

Treatment: SHR are divided into a control group and a spironolactone-treated group (e.g., 20 mg/kg/day) for a duration of six months.[16]

-

Assessments:

-

Systolic Blood Pressure: Monitored throughout the study.[16]

-

Echocardiography: To evaluate cardiac parameters.[16]

-

Myocardial Function: Assessed through measures like developed tension and the rate of tension change (-dT/dt).[16]

-

Histology: Cardiomyocyte cross-sectional area and collagen concentration are quantified to assess hypertrophy and fibrosis.[16]

-

Figure 3: Experimental workflow for an in vivo heart failure model using SHR.

Conclusion

The comprehensive analysis of in vitro and in vivo data reveals that spironolactone's clinical utility is firmly rooted in its molecular interactions with the mineralocorticoid and androgen receptors. In vitro studies have been instrumental in quantifying its binding affinities and elucidating its cellular mechanisms, including anti-inflammatory, anti-angiogenic, and non-genomic cardioprotective effects. These findings are strongly corroborated by in vivo animal models and human clinical trials, which demonstrate its efficacy in reducing mortality in heart failure, lowering blood pressure in resistant hypertension, and treating androgen-dependent conditions. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed comparison of spironolactone's effects across different experimental paradigms and highlighting the key methodologies employed in its evaluation.

References

- 1. Spironolactone - Wikipedia [en.wikipedia.org]

- 2. pfizermedical.com [pfizermedical.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. pfizermedical.com [pfizermedical.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 9. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]

- 10. [Effect of spironolactones on aldosterone synthesis and adrenal metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New activity of spironolactone. Inhibition of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 13. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Early Spironolactone Treatment Attenuates Heart Failure Development by Improving Myocardial Function and Reducing Fibrosis in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spironolactone reduces fibrosis of dilated atria during heart failure in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of spironolactone and eprosartan on cardiac remodeling and angiotensin-converting enzyme isoforms in rats with experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of spironolactone on blood pressure in subjects with resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmj.com [bmj.com]

- 23. researchgate.net [researchgate.net]

- 24. Cardioprotective mechanisms of spironolactone associated with the angiotensin-converting enzyme/epidermal growth factor receptor/extracellular signal-regulated kinases, NAD(P)H oxidase/lectin-like oxidized low-density lipoprotein receptor-1, and Rho-kinase pathways in aldosterone/salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Aldosterone Antagonism: A Technical Guide to the Role of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone, a potassium-sparing diuretic, has been a cornerstone in the management of conditions characterized by excessive aldosterone activity for decades. Its primary mechanism of action lies in its competitive antagonism of the mineralocorticoid receptor (MR), thereby inhibiting the physiological and pathophysiological effects of aldosterone. This technical guide provides an in-depth exploration of the multifaceted role of spironolactone in aldosterone antagonism, delving into its mechanism of action, pharmacokinetics, and pharmacodynamics. A significant focus is placed on the landmark clinical evidence supporting its use, particularly in heart failure, with quantitative data presented for comparative analysis. Furthermore, this document offers detailed experimental protocols relevant to the study of spironolactone and its effects, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating sodium and potassium balance, and consequently, blood pressure.[1] However, excessive aldosterone levels contribute to a spectrum of cardiovascular and renal pathologies, including hypertension, heart failure, and kidney disease.[2] Spironolactone emerged as the first clinically utilized aldosterone antagonist, revolutionizing the treatment of these conditions.[3] It acts as a synthetic steroid, competitively binding to the MR and preventing the downstream signaling cascade initiated by aldosterone.[4][5] This guide will dissect the intricate details of spironolactone's interaction with the MR, its metabolic fate, and the clinical ramifications of its aldosterone-antagonizing properties.

Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor

Spironolactone's therapeutic efficacy is fundamentally linked to its ability to competitively inhibit the binding of aldosterone to the mineralocorticoid receptor, a nuclear hormone receptor.[6] In the absence of an antagonist, aldosterone binds to the MR in the cytoplasm of target cells, primarily in the distal convoluted tubules and collecting ducts of the kidneys.[7] This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription and translation of aldosterone-induced proteins.[7] These proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, promote sodium and water reabsorption while increasing potassium excretion.[7]

Spironolactone, by occupying the MR binding site, prevents this cascade of events.[8] This leads to a decrease in sodium and water retention and a reduction in potassium excretion, accounting for its diuretic and potassium-sparing effects.[9] Beyond its renal actions, aldosterone antagonism with spironolactone has been shown to have beneficial effects on the cardiovascular system by mitigating aldosterone-induced myocardial fibrosis, vascular inflammation, and endothelial dysfunction.[5]

Signaling Pathway of Aldosterone and its Antagonism by Spironolactone

Caption: Aldosterone signaling pathway and its competitive inhibition by spironolactone.

Pharmacokinetics and Metabolism

Spironolactone is administered orally and is well-absorbed from the gastrointestinal tract.[10] Its bioavailability is enhanced when taken with food.[10] Spironolactone itself has a relatively short half-life of about 1.4 hours.[10] However, it is extensively and rapidly metabolized in the liver to several active metabolites, which are responsible for the majority of its therapeutic effects.[11]

The primary active metabolites include canrenone and the sulfur-containing metabolites, 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[9] Canrenone was initially thought to be the main active metabolite, but subsequent research has shown that the sulfur-containing metabolites, particularly TMS, are more potent in their mineralocorticoid receptor antagonism.[11][12] These active metabolites have significantly longer half-lives than the parent drug, contributing to the prolonged duration of action of spironolactone.[13]

Pharmacokinetic Parameters of Spironolactone and its Active Metabolites

| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone (TMS) | 6β-hydroxy-7α-thiomethylspironolactone (HTMS) |

| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours[9] | ~4.3 hours[9] | - | - |

| Plasma Protein Binding | >90%[9] | >90%[9] | >90%[9] | >90%[9] |

| Elimination Half-life | ~1.4 hours[10] | ~16.5 hours[10] | ~23.9 hours[13] | ~126 hours[13] |

| Primary Route of Elimination | Hepatic metabolism, followed by renal and biliary excretion of metabolites[5] | - | - | - |

Clinical Efficacy: The RALES Trial

The Randomized Aldactone Evaluation Study (RALES) was a landmark clinical trial that firmly established the role of spironolactone in the management of severe heart failure.[14][15][16] This double-blind, placebo-controlled study enrolled 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less, who were already receiving standard therapy.[16] Patients were randomized to receive either 25 mg of spironolactone daily or a placebo.[16]

The trial was stopped early due to the significant mortality benefit observed in the spironolactone group.[14][17] The results demonstrated a substantial reduction in all-cause mortality, as well as a decrease in hospitalizations for worsening heart failure and an improvement in heart failure symptoms.[15][16]

Key Outcomes of the RALES Trial

| Outcome | Spironolactone Group | Placebo Group | Relative Risk Reduction | P-value |

| All-Cause Mortality | 35%[16] | 46%[16] | 30%[14][16] | <0.001[16] |

| Hospitalization for Heart Failure | - | - | 35%[15][16] | <0.001[16] |

| Improvement in NYHA Class | Significant Improvement[15] | - | - | <0.001[16] |

| Incidence of Gynecomastia or Breast Pain (in men) | 10%[15][16] | 1%[15][16] | - | <0.001[16] |

| Incidence of Serious Hyperkalemia | Minimal in both groups[16] | Minimal in both groups[16] | - | Not Significant[16] |

Off-Target Effects and Adverse Events

While highly effective as a mineralocorticoid receptor antagonist, spironolactone is not entirely selective and can interact with other steroid hormone receptors, leading to certain side effects.[5][9] Its antiandrogenic activity, resulting from binding to the androgen receptor, can cause gynecomastia, breast tenderness, and decreased libido in males.[15][16] It also has weak progestogenic effects.[9] These hormonal side effects are a primary limitation of spironolactone therapy.

The most significant and potentially life-threatening adverse effect of spironolactone is hyperkalemia (elevated potassium levels), which is a direct consequence of its mechanism of action.[5] The risk of hyperkalemia is increased in patients with renal impairment, diabetes, and those concomitantly taking other medications that can increase potassium levels, such as ACE inhibitors or angiotensin II receptor blockers.[18] Therefore, regular monitoring of serum potassium levels is crucial during spironolactone therapy.

Experimental Protocols

Quantification of Spironolactone and its Metabolites in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of spironolactone and its major active metabolites, canrenone and 7α-thiomethylspironolactone, in human plasma.[8]

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., S5 ODS2, 500 mm x 4.6 mm i.d.)[8]

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Human plasma samples

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add the internal standard.

-

Add 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid (pH 3.4). The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 5°C.[8]

-

Injection Volume: 50 µL.

-

Detection: UV detection with programmed wavelength switching. Detect spironolactone and 7α-thiomethylspironolactone at 245 nm and canrenone and the internal standard at 280 nm.[8]

-

-

Quantification:

-

Construct standard curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of spironolactone and its metabolites in the plasma samples by interpolating their peak area ratios on the standard curve.

-

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of spironolactone and its metabolites in plasma by HPLC.

Mineralocorticoid Receptor (MR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor.[19][20]

Materials:

-

Source of mineralocorticoid receptors (e.g., kidney cytosol from adrenalectomized rats or cells transfected with the MR gene).[19]

-

Radiolabeled aldosterone (e.g., [3H]-aldosterone).[20]

-

Unlabeled spironolactone (competitor).

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

Dextran-coated charcoal or glass fiber filters for separation of bound and free radioligand.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a series of tubes, add a fixed amount of the MR preparation and a fixed concentration of [3H]-aldosterone.

-

Add increasing concentrations of unlabeled spironolactone to the tubes.

-

Include tubes with only the MR preparation and [3H]-aldosterone (total binding) and tubes with the MR preparation, [3H]-aldosterone, and a large excess of unlabeled aldosterone (non-specific binding).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation:

-

Separate the receptor-bound [3H]-aldosterone from the free [3H]-aldosterone using either dextran-coated charcoal (which adsorbs the free radioligand) followed by centrifugation, or by rapid filtration through glass fiber filters.

-

-

Counting:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of spironolactone by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the spironolactone concentration.

-

Determine the IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of [3H]-aldosterone).

-

The affinity (Ki) of spironolactone for the MR can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

Spironolactone remains a vital therapeutic agent due to its well-established efficacy in antagonizing the detrimental effects of aldosterone. Its competitive inhibition of the mineralocorticoid receptor provides a powerful mechanism to counteract the sodium and water retention and potassium loss mediated by aldosterone, with profound clinical benefits, particularly in heart failure as demonstrated by the RALES trial. While its use is associated with hormonal side effects and the risk of hyperkalemia, careful patient selection and monitoring can mitigate these risks. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of spironolactone and to aid in the development of more selective and potent mineralocorticoid receptor antagonists for the future.

References

- 1. 7.2. Urinary Sodium to Potassium Ratio [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. nbt.nhs.uk [nbt.nhs.uk]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A SIMPLE METHOD FOR ESTIMATING 24 H URINARY SODIUM AND POTASSIUM EXCRETION FROM SECOND MORNING VOIDING URINE SPECIMEN IN ADULTS | Semantic Scholar [semanticscholar.org]

- 7. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejmjih.com [ejmjih.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol library [abcam.com]

- 19. jme.bioscientifica.com [jme.bioscientifica.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Spironolactone in a Research Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spironolactone, a potassium-sparing diuretic with antiandrogenic properties. The synthesis is presented in two main stages: the preparation of the key intermediate, canrenone, from 4-androstenedione, followed by the thioacetylation of canrenone to yield spironolactone. The protocols are designed for a research laboratory setting and include quantitative data, experimental procedures, and workflow diagrams to facilitate reproducibility.

Stage 1: Synthesis of Canrenone from 4-Androstenedione

The synthesis of canrenone from the readily available starting material 4-androstenedione is a multi-step process. The overall pathway involves the introduction of a 17α-ethynyl group, conversion to a γ-lactone ring at the 17-position, and subsequent introduction of a double bond at the C6-C7 position.

Experimental Protocol: Synthesis of Canrenone

Step 1a: Ethynylation of 4-Androstenedione to Ethisterone (17α-Ethynyltestosterone)

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a drying tube, dissolve 4-androstenedione in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Bubble purified and dried acetylene gas through the solution.

-

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture while maintaining the acetylene stream.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethisterone.

Step 1b: Formation of the γ-Lactone Ring

-

Dissolve the ethisterone from the previous step in a suitable solvent such as a mixture of tetrahydrofuran and methanol.

-

Add a solution of ethylmagnesium bromide in THF dropwise at room temperature.

-

After stirring for a designated period, introduce a stream of dry carbon dioxide gas into the reaction mixture.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

The resulting carboxylic acid is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the triple bond and facilitate lactonization.

-

The crude lactone product (3-oxo-17α-pregn-4-ene-21,17-carbolactone) is purified by recrystallization or column chromatography.

Step 1c: Dehydrogenation to Canrenone

-

In a suitable flask, dissolve the lactone from the previous step in an appropriate solvent like dichloromethane.

-

Add an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or tetrachloro-p-benzoquinone (chloranil).[1]

-

The reaction is typically carried out at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction and wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic phase, concentrate, and purify the crude canrenone by recrystallization to obtain the final product.

Workflow for Canrenone Synthesis

Stage 2: Synthesis of Spironolactone from Canrenone

The final step in the synthesis of spironolactone involves the 1,6-conjugate addition of a thioacetyl group to the diene system of canrenone. Several protocols have been developed, primarily varying in the choice of the thioacetylating agent, catalyst, and solvent.

Experimental Protocols for Spironolactone Synthesis

Protocol 2a: Using Potassium Thioacetate with an Acidic Catalyst

-

To a reaction vessel, add canrenone, potassium thioacetate, and ethanol.[2][3]

-

Slowly add an acidic catalyst (e.g., oxalic acid, acetic acid, or methanesulfonic acid) dropwise over a period of 0.8-1.2 hours.[2][4]

-

Continue refluxing for an additional 3-5 hours after the addition is complete.[2][3]

-

After the reaction, cool the mixture to -10°C and maintain this temperature for 1.5-2.5 hours to allow for product crystallization.[2][3]

-

Filter the precipitate and wash the filter cake with water and then cold ethanol.[2][3]

-

Dry the crude product in an oven.

-

Recrystallize the crude spironolactone from ethanol to obtain the purified product.[2][3]

Protocol 2b: Using Thioacetic Acid with a Triflate Catalyst

-

In a reaction flask, combine freshly distilled thioacetic acid and trimethylsilyl triflate in anhydrous tetrahydrofuran (THF).

-

Stir the mixture well and then add canrenone.

-

Stir the reaction at room temperature for 1 hour.

-

Add ethyl acetate to the reaction flask, followed by the slow addition of a saturated sodium carbonate solution.

-

Stir at room temperature for 30 minutes.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain pure spironolactone.

Quantitative Data for Spironolactone Synthesis Protocols

| Parameter | Protocol 2a (Oxalic Acid)[3] | Protocol 2a (Acetic Acid)[4] | Protocol 2a (Methanesulfonic Acid)[3] | Protocol 2b (TMSOTf) |

| Starting Material | Canrenone (12.25 g) | Canrenone (12.25 g) | Canrenone (12.25 g) | Canrenone (10 mmol) |

| Thio- reagent | Potassium Thioacetate (8.6 g) | Potassium Thioacetate (8.6 g) | Potassium Thioacetate (8.6 g) | Thioacetic Acid (20 mmol) |

| Catalyst | Oxalic Acid (9.5 g) | Acetic Acid (4.6 g) | Methanesulfonic Acid (7.3 g) | Trimethylsilyl Triflate (20 mmol) |

| Solvent | Ethanol (100 ml) | Ethanol (100 ml) | Ethanol (100 ml) | Tetrahydrofuran (100 ml) |

| Molar Ratio | 1 : 2.1 : 2.1 (Can:KSAc:Acid) | ~1 : 2.1 : 2.1 (Can:KSAc:Acid) | ~1 : 2.1 : 2.1 (Can:KSAc:Acid) | 1 : 2 : 2 (Can:Thioacid:Tf) |

| Reaction Time | 4 hours (1h addition + 3h reflux) | 4 hours (1h addition + 3h reflux) | 4 hours (1h addition + 3h reflux) | 1 hour |

| Reaction Temp. | Reflux | Reflux | Reflux | Room Temperature |

| Yield (Total) | 75.8% | 77.2% | 76.0% | 76.0% |

| Purity (HPLC) | 99.3% | 99.1% | 99.0% | 99.6% |

Workflow for Spironolactone Synthesis from Canrenone

Characterization

The final product, spironolactone, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To compare with the literature value.

These protocols and data provide a comprehensive guide for the laboratory synthesis of spironolactone. Researchers should always adhere to standard laboratory safety procedures when handling chemicals and performing these reactions.

References

Application Notes and Protocols for the Quantification of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Spironolactone in various matrices, including pharmaceutical dosage forms and biological fluids. The protocols are based on validated analytical methods and are intended to guide researchers in setting up and performing accurate and reliable quantification of this important pharmaceutical compound.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of Spironolactone. Several methods have been developed and validated for its determination in tablets and plasma.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1: Spironolactone in Tablets | Method 2: Spironolactone and Metabolites in Paediatric Plasma[1] | Method 3: Spironolactone and Furosemide in Tablets[2][3][4] |

| Linearity Range | 20 - 30 µg/mL | 30 - 1000 ng/mL | 40 - 160 µg/mL |

| Correlation Coefficient (r²) | 0.9997 | Not Specified | 0.9977 |

| Accuracy (% Recovery) | 99.4 - 101.99% | Not Specified | 98.05 - 100.17% |

| Precision (% RSD) | ≤ 2% | Not Specified | 0.87% (Repeatability) |

| Limit of Detection (LOD) | 0.553 µg/mL | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | 1.677 µg/mL | 28 ng/mL | Not Specified |

Experimental Protocol: Isocratic RP-HPLC for Spironolactone in Tablets[1]

This protocol describes a simple and accurate isocratic reversed-phase HPLC method for the determination of Spironolactone in tablet dosage forms.

1. Materials and Reagents:

-

Spironolactone reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer solution (pH 4.0)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Spironolactone tablets

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph

-

Column: C18 inertsil (250 x 4.6 mm, 5µm)

-

Mobile Phase: Phosphate buffer solution (pH 4.0) and Acetonitrile in a 1:1 ratio

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 240 nm

-

Column Temperature: 40 °C

-

Injection Volume: 20 µL

3. Preparation of Standard Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve 20.6 mg of Spironolactone working standard in a 100 mL volumetric flask with the mobile phase. Sonicate for 30 seconds and then complete to the mark with the mobile phase.

-

Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 10.3 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with the mobile phase to achieve concentrations in the range of 20-30 µg/mL.

4. Preparation of Sample Solutions:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Spironolactone and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

5. Analysis:

-

Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of Spironolactone in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis of Spironolactone in Tablets

Caption: Workflow for HPLC quantification of Spironolactone in tablets.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Spironolactone and its metabolites in complex biological matrices like plasma.

Quantitative Data Summary for LC-MS/MS Methods

| Parameter | Method 1: Spironolactone and Canrenone in Human Plasma[5] | Method 2: Spironolactone in Human Plasma[6] |

| Linearity Range | 2 - 300 ng/mL | 0.5 - 150 ng/mL |

| Correlation Coefficient (r²) | Not Specified | > 0.99 |

| Accuracy | 85 - 115% | 96.90 - 105.08% (Intraday) 97.99 - 104.13% (Interday) |

| Precision (% RSD) | < 10% | 0.89 - 6.00% (Intraday) 1.20 - 10.51% (Interday) |

| Limit of Quantification (LOQ) | 2 ng/mL | Not Specified |

Experimental Protocol: LC-MS/MS for Spironolactone in Human Plasma[7]

This protocol details a sensitive LC-MS/MS method for the determination of Spironolactone in human plasma.

1. Materials and Reagents:

-

Spironolactone reference standard

-

Spironolactone-d6 (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Methyl tert-butyl ether (MTBE)

-

Methylene chloride (MC)

-

Human plasma

2. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series HPLC

-

MS System: Agilent 6430 Triple Quadrupole Mass Spectrometer

-

Column: Cadenza CD-C18 (3.0 x 100 mm, 3 µm)

-

Mobile Phase: 0.1% Formic acid in water:methanol (30:70, v/v)

-

Flow Rate: Gradient flow

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Spironolactone: m/z 341.2 → 107.2

-

Spironolactone-d6 (IS): m/z 347.1 → 107.2

-

3. Preparation of Standard and QC Solutions:

-

Stock Solutions: Prepare individual stock solutions of Spironolactone and Spironolactone-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Spironolactone stock solution with methanol to create working standards for the calibration curve. Prepare separate working solutions for quality control (QC) samples.

-

Spiking Solutions: Spike the working solutions into blank human plasma to prepare calibration standards and QC samples.

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample (or calibration standard/QC), add 50 µL of the internal standard working solution.

-

Add 1 mL of extraction solvent (MTBE:MC = 8:2, v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.